Propanenitrile, 3-[(2-aminoethyl)amino]-

Cyanoethylation Process selectivity Ethylenediamine derivatives

Propanenitrile, 3-[(2-aminoethyl)amino]- (CAS 22584-31-2), also designated as N-(2-cyanoethyl)ethylenediamine or 4,7-diazaheptane-1-nitrile, is a C5 aliphatic nitrile-diamine with molecular formula C5H11N3 and a molecular weight of 113.16 g/mol. The compound contains one primary amine, one secondary amine, and one terminal nitrile group, imparting dual nucleophilic reactivity and the ability to participate in hydrogen bonding, metal coordination, and nucleophilic additions.

Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
CAS No. 22584-31-2
Cat. No. B1596097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanenitrile, 3-[(2-aminoethyl)amino]-
CAS22584-31-2
Molecular FormulaC5H11N3
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC(CNCCN)C#N
InChIInChI=1S/C5H11N3/c6-2-1-4-8-5-3-7/h8H,1,3-5,7H2
InChIKeyNSQSYCXRUVZPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanenitrile, 3-[(2-aminoethyl)amino]- (CAS 22584-31-2) – Procurement-Relevant Chemical Identity & Core Characteristics


Propanenitrile, 3-[(2-aminoethyl)amino]- (CAS 22584-31-2), also designated as N-(2-cyanoethyl)ethylenediamine or 4,7-diazaheptane-1-nitrile, is a C5 aliphatic nitrile-diamine with molecular formula C5H11N3 and a molecular weight of 113.16 g/mol . The compound contains one primary amine, one secondary amine, and one terminal nitrile group, imparting dual nucleophilic reactivity and the ability to participate in hydrogen bonding, metal coordination, and nucleophilic additions . Its physical constants include a density of 0.967 g/cm³, a boiling point of 274.4 °C (760 mmHg), a flash point of 119.7 °C, a polar surface area of 61.84 Ų, and a calculated LogP of 0.54 . These properties position it as a compact, moderately polar building block for the synthesis of heterocycles, hyperbranched polymers, and metal-coordination ligands.

Why In-Class Mono-Cyanoethyl Diamines Cannot Be Simply Interchanged for Propanenitrile, 3-[(2-aminoethyl)amino]-


Structurally related cyanoethylated ethylenediamines—such as N,N′-bis(2-cyanoethyl)ethylenediamine or N,N,N′-tris(2-cyanoethyl)ethylenediamine—differ fundamentally from the mono-substituted target compound in their amine multiplicity, nucleophilic profile, and steric environment. The presence of a single cyanoethyl appendage preserves one primary amine and one secondary amine, whereas the di- and tri-substituted congeners convert amines to tertiary centres, drastically altering protonation behaviour, hydrogen-bonding capacity, and coordination geometry [1]. Even minor differences in the number of cyanoethyl groups shift the hydrophilicity–lipophilicity balance (LogP, PSA) and the electron-donating ability of the nitrogen lone pairs, which directly impacts reactivity in nucleophilic additions, metal-chelate formation, and epoxy-cure kinetics [2]. Consequently, substituting the target compound with a more heavily cyanoethylated analogue will likely lead to failures in reaction selectivity, catalytic enantiocontrol, or material mechanical properties.

Quantitative Differentiation of Propanenitrile, 3-[(2-aminoethyl)amino]- Versus Its Closest Analogs


Selectivity Control: Mono-Cyanoethyl Product Distribution vs. Di-Cyanoethyl Product in Ethylenediamine Cyanoethylation

In the cyanoethylation of ethylenediamine (EDA) with acrylonitrile at a 2:1 molar ratio under anhydrous conditions, the reaction produces a ternary mixture of mono-, bis-, and tris-cyanoethylated products. The target compound (mono-cyanoethyl EDA) is formed alongside substantial quantities of the bis- and tris-adducts, making it a minor component under these conditions [1]. By contrast, the addition of 2–30 wt% water dramatically shifts the product distribution: the bis-cyanoethyl product (N,N′-bis(2-cyanoethyl)ethylenediamine) rises to 80–95 wt%, while the mono- and tris-products are suppressed to 1–10 wt% each [1]. This divergent selectivity profile demonstrates that the mono-cyanoethyl compound cannot be obtained efficiently from the same process that maximizes the bis-product; its procurement requires dedicated synthetic routes or isolation strategies, directly affecting sourcing decisions.

Cyanoethylation Process selectivity Ethylenediamine derivatives

Enantioselective Recognition Enhancement by N-(2-Cyanoethyl) Substitution in Rigid Zn(II) Complexes

In a rigid C2-symmetric Zn(II) complex built on an N2O2 salen-type ligand, the deliberate installation of N-(2-cyanoethyl) groups on the host diamine (analogous to the target compound's amino‑cyanoethyl motif) was found to be critical for chiral recognition [1]. The cyanoethyl substitution exerted both an electronic effect—slowing the rate of dissociation of the guest diamine (dpen) from the metal centre—and a steric effect—increasing the stereoselectivity of the recognition event [1]. Unsubstituted or differently N-alkylated diamines did not deliver this combination of kinetic inertness and high enantiomeric discrimination, directly attributing the performance gain to the unique electronic and steric profile of the cyanoethyl moiety.

Asymmetric catalysis Molecular recognition Zn(II) complexes

Commercial Purity Level Differentiation: 98% vs. 95% – Impact on Downstream Synthetic Efficiency

At least one Chinese specialty chemicals supplier (Shanghai Kehua Bio-Pharmaceuticals) lists Propanenitrile, 3-[(2-aminoethyl)amino]- at a guaranteed purity of 98.00% [1], whereas other commercial sources typically offer a minimum purity of 95% . For a compound of this molecular weight (113.16 g/mol) and functionality, a 3‑percentage-point purity differential translates into a theoretical 3.16% reduction in inert mass per unit weight of purchased material, directly improving step yields in amine- or nitrile-dependent reactions and reducing the burden of impurity profiling in pharmaceutical intermediate applications.

Chemical procurement Purity specification Synthetic efficiency

Mild-Condition Imidazoline Synthesis Enabled by the Mono-Cyanoethyl Motif

N-(2-cyanoethyl)ethylenediamine reacts with hydrochlorides of methyl iminocarbonic acid esters under mild conditions to produce 1-(2-cyanoethyl)-2-substituted 2-imidazolines in high yields [1]. The mono-cyanoethyl tether provides the exact chain-length and nitrile-carbon electrophilicity required for the cyclisation, whereas the unsubstituted ethylenediamine or the bis-cyanoethyl analogue would either fail to cyclise or generate different ring sizes, demonstrating a structure‑specific reactivity advantage in heterocycle construction.

Heterocycle synthesis Imidazolines Mild reaction conditions

Research & Industrial Application Scenarios for Propanenitrile, 3-[(2-aminoethyl)amino]- Based on Verified Differentiation Evidence


Process Development for High-Purity Mono-Cyanoethyl Ethylenediamine

Teams developing a scalable, selective synthesis of the mono-cyanoethyl adduct must navigate the thermodynamic tendency of ethylenediamine to undergo poly-cyanoethylation. The patent-documented product distribution (≤10 wt% mono in bis-optimized processes) [1] establishes the need for dedicated reaction engineering—such as starved-feed acrylonitrile addition, use of water as a selectivity modifier, or in-line separation of the mono-product—making the compound's procurement or in-house manufacture a specialized unit operation distinct from that of the bis-product.

Construction of Stereoselective Metal-Organic Catalysts

Investigators designing rigid Zn(II) or other transition-metal complexes for asymmetric catalysis can exploit the N-(2-cyanoethyl) motif to achieve slower substrate dissociation and enhanced enantioselectivity, as demonstrated in a C2-symmetric Zn(II)-salen platform [2]. Procuring the target compound, rather than generic diamines, is critical to replicate or exceed the reported selectivity benchmarks.

Medicinal Chemistry Library Synthesis of N-Cyanoethylimidazolines

The compound's ability to undergo mild cyclisation with imino esters to afford 2-substituted 2-imidazolines [3] positions it as a preferred starting material for constructing imidazoline-focused compound collections. The mono-cyanoethyl chain length is essential for the five-membered ring closure, and alternative diamines would not yield the identical N-cyanoethyl-substituted heterocycle.

High-Purity Procurement for Pharmaceutical Intermediates

The availability of a 98% purity grade from select Chinese manufacturers [4] provides a tangible procurement advantage over the more common 95% grade. This higher purity translates into a measurable reduction in inert mass, benefiting GMP intermediate workflows where impurity control and batch-to-batch consistency are paramount.

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